molecular formula C17H20ClNO3S B7724308 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride CAS No. 728864-79-7

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride

Cat. No.: B7724308
CAS No.: 728864-79-7
M. Wt: 353.9 g/mol
InChI Key: RBFDWDFCPDFAKD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride involves the formation of stable fluorescent adducts with primary and secondary amines. The sulfonyl chloride group reacts with the amino groups to form sulfonamide bonds, resulting in highly fluorescent products . These fluorescent derivatives can then be used to label and detect various biomolecules in different research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride is unique due to its specific structural features, which provide distinct fluorescent properties and reactivity compared to other labeling reagents. Its ability to form stable and highly fluorescent adducts makes it particularly valuable in various scientific research applications .

Properties

IUPAC Name

5-[2,2-dimethylpropanoyl(ethyl)amino]naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-5-19(16(20)17(2,3)4)14-10-6-9-13-12(14)8-7-11-15(13)23(18,21)22/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFDWDFCPDFAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701150821
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-79-7
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701150821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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